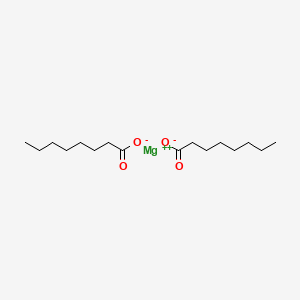

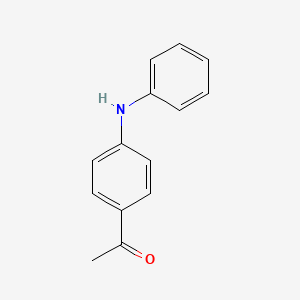

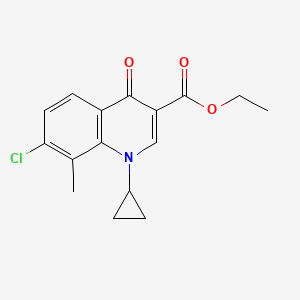

ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

Übersicht

Beschreibung

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound . It belongs to the class of 5-amino-pyrazoles, which are potent reagents in organic and medicinal synthesis . These compounds are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .

Synthesis Analysis

The synthesis of 5-amino-pyrazoles involves chemoselective reactions . For instance, the reaction of 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium, it yields 5-amino pyrazoles as the major product .Molecular Structure Analysis

The molecular formula of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is C13H12N4O2 . The exact mass is 256.096039 .Chemical Reactions Analysis

5-Amino-pyrazoles are used in a variety of chemical reactions to construct diverse heterocyclic scaffolds . These include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis

Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has a density of 1.3±0.1 g/cm3, a boiling point of 495.7±45.0 °C at 760 mmHg, and a flash point of 253.6±28.7 °C . Its vapor pressure is 0.0±1.3 mmHg at 25°C, and it has an index of refraction of 1.632 .Wissenschaftliche Forschungsanwendungen

Building Blocks in Organic Synthesis

5-Amino-pyrazoles, which include our compound of interest, are potent reagents in organic synthesis . They serve as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Construction of Diverse Heterocyclic Scaffolds

These compounds are used for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Synthesis of Biologically Active Compounds

5-Amino-pyrazoles are similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids

Ethyl 5-amino-1H-pyrazole-3-carboxylate was used for the synthetic preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids . These are highly potent agonists of GPR109b .

Synthesis of Hybrid Molecules for Antimalarial Activity

In a study, a new series of hybrids were synthesized by covalently linking the scaffolds of pyrano[2,3-c]pyrazole with 4-aminoquinoline via an ethyl linker . These hybrid molecules were evaluated for their in vitro screenings against chloroquine-resistant (K1) and -sensitive (3D7) P. falciparum strains .

Applications in Agrochemistry, Coordination Chemistry, and Organometallic Chemistry

Pyrazoles have a wide range of applications in various fields such as agrochemistry, coordination chemistry, and organometallic chemistry .

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be flushed with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Eigenschaften

IUPAC Name |

ethyl 5-amino-4-cyano-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-2-19-13(18)11-10(8-14)12(15)17(16-11)9-6-4-3-5-7-9/h3-7H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBFWSOLRJKQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536994 | |

| Record name | Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate | |

CAS RN |

93764-93-3 | |

| Record name | Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

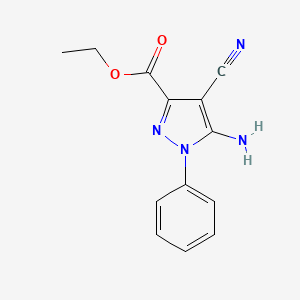

Q1: What is the significance of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate in organic synthesis?

A1: This compound serves as a valuable synthetic intermediate due to the presence of multiple reactive functional groups. [] The amino, cyano, and ester functionalities provide handles for further chemical transformations, allowing for the construction of diverse pyrazolopyrimidine derivatives and other polysubstituted heterocycles. [] The research highlights the compound's utility in accessing a variety of structures, which is crucial in medicinal chemistry and drug discovery for exploring new chemical space.

Q2: How is ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate characterized?

A2: The study utilizes a combination of spectroscopic techniques to confirm the structure and purity of the synthesized compound. These include: []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1590190.png)